molecular formula C19H24F3N3O2 B5653024 2-(pyridin-3-ylmethyl)-9-(4,4,4-trifluorobutanoyl)-2,9-diazaspiro[5.5]undecan-3-one

2-(pyridin-3-ylmethyl)-9-(4,4,4-trifluorobutanoyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5653024
M. Wt: 383.4 g/mol
InChI Key: XLMKCBHITWSLRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 3,9-diazaspiro[5.5]undecane derivatives often involves intramolecular spirocyclization processes. For example, the construction of these derivatives can be achieved through the intramolecular addition of an attached β-dicarbonyl nucleophile in the presence of a titanium compound, following in situ activation of the pyridine ring with ethyl chloroformate (Parameswarappa & Pigge, 2011). Another method involves one-pot, multi-component reactions (MCRs) catalyzed by triethylamine, leading to the synthesis of functionalized trifluoromethylated diazaspirocyclic compounds (Li et al., 2014).

Molecular Structure Analysis

The molecular structure of diazaspirocyclic compounds, including derivatives of 2,9-diazaspiro[5.5]undecane, has been elucidated using techniques such as single crystal X-ray diffraction. These analyses reveal complex supramolecular architectures facilitated by hydrogen bonding and other non-covalent interactions, contributing to our understanding of their structural properties (Zhu, 2011).

Chemical Reactions and Properties

Diazaspirocyclic compounds engage in various chemical reactions, including Michael additions, which are pivotal for their synthesis. The reactivity of these molecules is significantly influenced by their diazaspiro framework, which enables the formation of highly complex molecules through relatively straightforward synthetic routes (Islam et al., 2017).

properties

IUPAC Name

2-(pyridin-3-ylmethyl)-9-(4,4,4-trifluorobutanoyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3N3O2/c20-19(21,22)6-4-16(26)24-10-7-18(8-11-24)5-3-17(27)25(14-18)13-15-2-1-9-23-12-15/h1-2,9,12H,3-8,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMKCBHITWSLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)CCC(F)(F)F)CN(C1=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-ylmethyl)-9-(4,4,4-trifluorobutanoyl)-2,9-diazaspiro[5.5]undecan-3-one

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